molecular formula C14H13ClO2 B14068811 2-Chloroethyl naphthalen-1-ylacetate CAS No. 10172-26-6

2-Chloroethyl naphthalen-1-ylacetate

Cat. No.: B14068811
CAS No.: 10172-26-6
M. Wt: 248.70 g/mol
InChI Key: ALLDSFKMNAEFNT-UHFFFAOYSA-N
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Description

2-Chloroethyl naphthalen-1-ylacetate is an organic compound with the molecular formula C₁₄H₁₃ClO₂ It is a derivative of naphthaleneacetic acid and is characterized by the presence of a chloroethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl naphthalen-1-ylacetate typically involves the esterification of naphthaleneacetic acid with 2-chloroethanol. One common method involves dissolving recrystallized naphthaleneacetic acid in redistilled 2-chloroethanol containing 10% boron trifluoride. The solution is then heated in a boiling water bath for 20 minutes, followed by cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is extracted with petroleum ether. The extract is washed, dried, and evaporated to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl naphthalen-1-ylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Hydrolysis: The ester bond can be hydrolyzed to produce naphthaleneacetic acid and 2-chloroethanol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted naphthaleneacetic acid derivatives.

    Oxidation: Naphthaleneacetic acid.

    Reduction: Naphthaleneethanol.

    Hydrolysis: Naphthaleneacetic acid and 2-chloroethanol.

Scientific Research Applications

2-Chloroethyl naphthalen-1-ylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl naphthalen-1-ylacetate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including its use as a growth regulator in plants and as a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the chloroethyl group, which confer specific chemical and biological properties. Its ability to act as an alkylating agent while retaining the structural features of naphthaleneacetic acid makes it valuable in various research and industrial applications.

Properties

CAS No.

10172-26-6

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

2-chloroethyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C14H13ClO2/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2

InChI Key

ALLDSFKMNAEFNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCCl

Origin of Product

United States

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